3-Benzyl-5-bromopyridine
Overview
Description
3-Benzyl-5-bromopyridine is an organic compound with the molecular formula C12H10BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted with a benzyl group and a bromine atom, respectively.
Mechanism of Action
Target of Action
A related compound, 5-bromonicotinamide, has been shown to target gpi-linked nad (p) (+)–arginine adp-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that controls many cellular processes including DNA repair, transcription, and cell signaling .
Mode of Action
Brominated compounds like 3-benzyl-5-bromopyridine often participate in free radical reactions . In such reactions, a bromine atom is typically abstracted, leaving behind a radical that can participate in further reactions .
Biochemical Pathways
Brominated compounds are known to participate in various organic reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in molecular structures and potentially affect various biochemical pathways.
Result of Action
The compound’s potential to participate in free radical reactions and nucleophilic substitutions suggests it could cause significant changes at the molecular level .
Action Environment
Factors such as temperature, ph, and the presence of other reactive species can significantly influence the behavior of brominated compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives, such as 3-Benzyl-5-bromopyridine, can be involved in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function
Cellular Effects
Pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzyl-5-bromopyridine can be synthesized through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of 3-bromopyridine with benzylboronic acid in the presence of a palladium catalyst.
Direct Bromination: Another method involves the direct bromination of 3-benzylpyridine using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods such as the Suzuki–Miyaura coupling due to its high yield and functional group tolerance. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-bromopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
3-Benzyl-5-bromopyridine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to undergo various chemical modifications.
Material Science: It is employed in the synthesis of functional materials, such as ligands for metal complexes and catalysts.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Benzylpyridine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Bromopyridine: Lacks the benzyl group, reducing its potential for further functionalization.
3-Bromopyridine: Similar reactivity but lacks the benzyl group, limiting its applications in certain synthetic routes.
Uniqueness
3-Benzyl-5-bromopyridine is unique due to the presence of both the benzyl group and the bromine atom, which allows for a wide range of chemical transformations and applications. Its dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Properties
IUPAC Name |
3-benzyl-5-bromopyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-12-7-11(8-14-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFQWSDTFGYJKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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